2-Cyclopentyl-7-ethylindoline
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Overview
Description
2-Cyclopentyl-7-ethylindoline is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-7-ethylindoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would include cyclopentanone and 7-ethylindole .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-7-ethylindoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can convert the indoline ring to a fully saturated indoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized indoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
2-Cyclopentyl-7-ethylindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole derivatives.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-7-ethylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The indoline core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The cyclopentyl and ethyl groups enhance its binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 2-Cyclopentylindoline
- 7-Ethylindoline
- 2-Cyclopentyl-7-methylindoline
Comparison: 2-Cyclopentyl-7-ethylindoline is unique due to the presence of both cyclopentyl and ethyl groups, which confer distinct chemical and biological properties. Compared to 2-Cyclopentylindoline and 7-Ethylindoline, the dual substitution enhances its versatility in synthetic applications and its potential as a pharmacological agent .
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-cyclopentyl-7-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H21N/c1-2-11-8-5-9-13-10-14(16-15(11)13)12-6-3-4-7-12/h5,8-9,12,14,16H,2-4,6-7,10H2,1H3 |
InChI Key |
ZCVPKNRCSBQZLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(C2)C3CCCC3 |
Origin of Product |
United States |
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